molecular formula C7H6N2 B145674 3-Aminobenzonitrile CAS No. 2237-30-1

3-Aminobenzonitrile

Cat. No. B145674
CAS RN: 2237-30-1
M. Wt: 118.14 g/mol
InChI Key: NJXPYZHXZZCTNI-UHFFFAOYSA-N
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Description

3-Aminobenzonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group attached to the benzene ring, which is also substituted with a nitrile group. This structure makes it a valuable precursor in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of 3-amino-2H-indazoles from 2-halobenzonitriles has been achieved through a palladium-catalyzed domino reaction. This process involves the coupling of monosubstituted hydrazines with 2-halobenzonitriles, followed by intramolecular hydroamination and isomerization to yield a variety of substituted 2H-indazole analogues . Additionally, aminocyanation has been used to add N-CN bonds to arynes, resulting in the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles. This method allows for the incorporation of amino and cyano groups simultaneously and has been applied to the synthesis of complex molecules like the drug Ponstan .

Molecular Structure Analysis

The molecular structure of amino analogs of bisbenzonitriles has been examined using X-ray diffraction, 13C CP/MAS NMR, and theoretical calculations. These studies have revealed differences in the conformations of the central linker in the molecules, which significantly affect the molecular packing mode. The nitrile groups in these compounds participate in intermolecular hydrogen bonds, which are crucial for the stability of the molecular structure .

Chemical Reactions Analysis

3-Aminobenzonitriles have been utilized in various chemical reactions to synthesize substituted 3-aminoindazoles. A general two-step synthesis from 2-bromobenzonitriles has been described, involving palladium-catalyzed arylation and an acidic deprotection/cyclization sequence . Furthermore, the chemical fixation of CO2 to 2-aminobenzonitriles has been highlighted as a novel strategy for synthesizing quinazoline-2,4(1H,3H)-diones, which are key intermediates in the pharmaceutical industry . An efficient method for constructing 2-acyl-3-aminoindoles from methyl ketones and 2-aminobenzonitriles using NaHS·nH2O as an umpolung reagent has also been developed .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Biologically Active Compounds : 2-Aminobenzonitrile, closely related to 3-Aminobenzonitrile, is used as a starting material for synthesizing various biologically active compounds, including a Cr(III) complex with mixed N,N and O-donor ligands. This complex shows potential in antimicrobial and antioxidant activities and DNA-binding properties (Govindharaju et al., 2019).

  • Understanding Corrosion Inhibition Mechanism : Research involving 3-Aminobenzonitrile focuses on understanding its adsorption behavior and inhibition mechanism on steel surfaces in an aqueous acidic medium. This is done using quantum chemical calculations and molecular dynamics simulations (S. Saha & P. Banerjee, 2015).

  • Spectroscopic Analysis : Detailed quantum chemical methods have been applied to 3-Aminobenzonitrile to calculate its geometry, vibrational wavenumbers, and thermodynamic parameters. These methods provide insights into the molecular properties and behavior of 3-Aminobenzonitrile (M. A. Palafox et al., 2006).

Chemical Interactions and Properties

  • Study of Molecular Interactions : Laser-induced fluorescence studies of 3-Aminobenzonitrile help in understanding the onset of intramolecular vibrational redistribution of energy, providing insights into its molecular behavior and interactions (R. Howell et al., 1992).

  • Charge Transfer and Solvent Interaction Studies : Investigations into aminobenzonitrile adsorption on silver nanoparticles reveal how 3-Aminobenzonitrile interacts with other molecules and nanostructures, which is critical for understanding its application in nanotechnology and material science (Donald A. Perry et al., 2012).

Synthetic Applications

  • Creation of Quinazoline Derivatives : 3-Aminobenzonitrile is used in synthesizing quinazoline derivatives, which are key intermediates for several drugs. This synthesis can be performed using carbon dioxide and 2-aminobenzonitriles in an environmentally friendly protocol (Y. Patil et al., 2009).

Safety And Hazards

3-Aminobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It is also a skin sensitizer .

properties

IUPAC Name

3-aminobenzonitrile
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InChI

InChI=1S/C7H6N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXPYZHXZZCTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176905
Record name 3-Aminobenzonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Aminobenzonitrile

CAS RN

2237-30-1
Record name 3-Aminobenzonitrile
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Record name 3-Aminobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
447
Citations
X Ding, S Wang, W He, W Huang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… acid with 3-aminobenzonitrile in the solid state by X-ray diffraction analysis. An asymmetric unit of the title compound contains two 3,5-dinitrobenzoic acid and two 3-aminobenzonitrile (…
Number of citations: 4 scripts.iucr.org
JJ Blanksma, EM Petri - … des Travaux Chimiques des Pays‐Bas, 1947 - Wiley Online Library
… On cooling, 3-aminobenzonitrile separates in pale yellow crystals… with the crystals of 3-aminobenzonitrile, dissolved in dilute … 3-Aminobenzonitrile is volatile with steam and can be …
Number of citations: 10 onlinelibrary.wiley.com
MA Palafox, VK Rastogi, L Mittal… - … journal of quantum …, 2006 - Wiley Online Library
Geometry, vibrational wavenumbers, and several thermodynamic parameters have been calculated using ab initio quantum chemical methods for the 3‐aminobenzonitrile molecule for …
Number of citations: 15 onlinelibrary.wiley.com
MF Philips, AI Gopalan, KP Lee - Journal of Nanoelectronics …, 2010 - ingentaconnect.com
Poly(diphenylamine-co-3-aminobenzonitrile) (P(DPA-co-3ABN)) has been used as the new support matrix for dispersing palladium nanoparticles in the preparation of P(DPA-co-3ABN)-…
Number of citations: 4 www.ingentaconnect.com
H Ozaki, T Kawai, M Kuwahara - Tetrahedron, 2017 - Elsevier
… 3-Aminobenzonitrile (m-cyanoaniline) was reported as a … C-nucleoside bearing 3-aminobenzonitrile as the nucleobase. … analogs, which have 3-aminobenzonitrile or 3-aminobenzoic …
Number of citations: 4 www.sciencedirect.com
R Howell, EM Joslin, AG Taylor… - Journal of the Chemical …, 1992 - pubs.rsc.org
… As part of a continuing study into the amino-substituted benzonitrile chromophore we present a preliminary account of the spectroscopy of 3-aminobenzonitrile (3-ABN). …
Number of citations: 12 pubs.rsc.org
IS Ahuja, S Tripathi - Crystal research and technology, 1990 - Wiley Online Library
… 3-Aminobenzonitrile possesses two potential donor sites (i) NH2 group of the aniline, and (ii… atom of the terminally NH2 bonded 3aminobenzonitrile molecules and four bridging bromine …
Number of citations: 1 onlinelibrary.wiley.com
MF Philips, KP Lee, A Gopalan - Journal of nanoelectronics …, 2012 - ingentaconnect.com
… In the present study, poly(diphenylamine-co-3aminobenzonitrile) P(DPA-Co-3ABN) was used as the support matrix for Pd particles to produce a novel catalyst, P(DPA-Co-3ABN)/Pd, …
Number of citations: 2 www.ingentaconnect.com
MF Philips, KP Lee… - Journal of Nanoscience …, 2015 - ingentaconnect.com
New nanocomposites, poly(diphenylamine-co-3-aminobenzonitrile)/palladium(P(DPA-co-3ABN)/Pd) and poly(diphenylamine)/palladium (PDPA/Pd), have been prepared by pulse …
Number of citations: 3 www.ingentaconnect.com
MR Caira, LR Nassimbeni, F Toda… - Journal of the American …, 2000 - ACS Publications
… We note, however, that the lattice energies of 2 (3-aminobenzonitrile) and 3 (4-amonibenzonitrile) are close; they only differ by 15.1 kJ/mol (3.1 kcal/mol) and we believe that this and the …
Number of citations: 79 pubs.acs.org

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